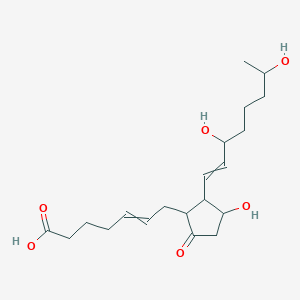![molecular formula C8H10ClNS B13902179 2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine is an organic compound with the molecular formula C7H8ClNS It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a methylsulfanyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine typically involves the chlorination of 6-methyl-4-[(methylsulfanyl)methyl]pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 2-position. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyridine derivatives or modified substituents.
Aplicaciones Científicas De Investigación
2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine is unique due to the presence of both chlorine and methylsulfanyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H10ClNS |
|---|---|
Peso molecular |
187.69 g/mol |
Nombre IUPAC |
2-chloro-6-methyl-4-(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C8H10ClNS/c1-6-3-7(5-11-2)4-8(9)10-6/h3-4H,5H2,1-2H3 |
Clave InChI |
GTGXJYOIJRLYNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)Cl)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


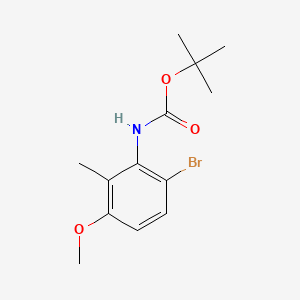

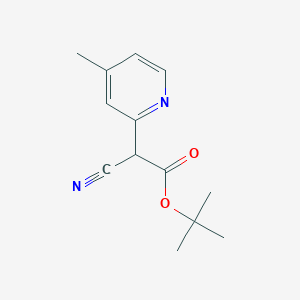
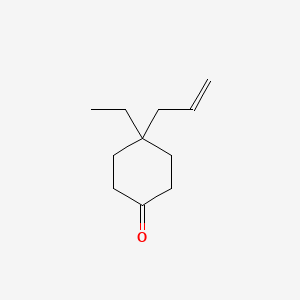

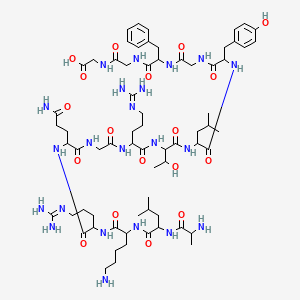
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
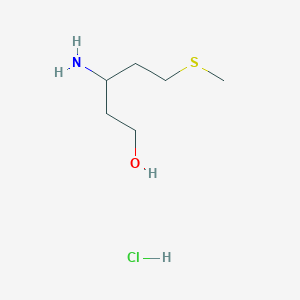

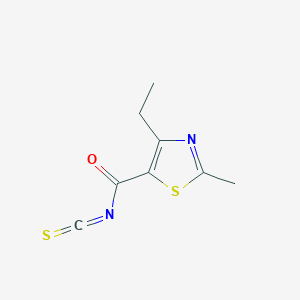
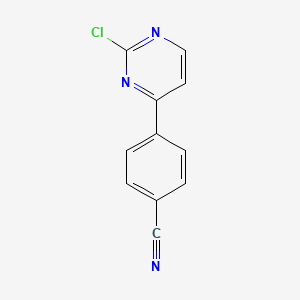
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
